N-(2,6-dimethylpyrimidin-4-yl)acetamide

Synthetic chemistry Building block Cross-coupling

N-(2,6-dimethylpyrimidin-4-yl)acetamide (CAS 33721-00-5) is a low-molecular-weight (165.19 g/mol) pyrimidine acetamide building block featuring a 1,3-diazine ring substituted with methyl groups at the 2- and 6-positions and an acetamido group at the 4-position. The compound serves as a versatile intermediate in medicinal chemistry and heterocyclic synthesis, with commercial availability at purities of ≥98%.

Molecular Formula C8H11N3O
Molecular Weight 165.19g/mol
Cat. No. B429047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylpyrimidin-4-yl)acetamide
Molecular FormulaC8H11N3O
Molecular Weight165.19g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)NC(=O)C
InChIInChI=1S/C8H11N3O/c1-5-4-8(11-7(3)12)10-6(2)9-5/h4H,1-3H3,(H,9,10,11,12)
InChIKeyWBOZAAHQWXGQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dimethylpyrimidin-4-yl)acetamide: Core Molecular Identity and Baseline Properties for Scientific Procurement


N-(2,6-dimethylpyrimidin-4-yl)acetamide (CAS 33721-00-5) is a low-molecular-weight (165.19 g/mol) pyrimidine acetamide building block featuring a 1,3-diazine ring substituted with methyl groups at the 2- and 6-positions and an acetamido group at the 4-position . The compound serves as a versatile intermediate in medicinal chemistry and heterocyclic synthesis, with commercial availability at purities of ≥98% . Its specific substitution pattern creates a scaffold that is distinct from other pyrimidine acetamide regioisomers in both electronic character and steric accessibility around the nitrogen-bearing positions.

Why In-Class Pyrimidine Acetamides Cannot Be Interchanged with N-(2,6-Dimethylpyrimidin-4-yl)acetamide


Within the pyrimidine acetamide family, simple regioisomeric or des-methyl analogs cannot replicate the properties of N-(2,6-dimethylpyrimidin-4-yl)acetamide because the 2,6-dimethyl-4-acetamido substitution pattern uniquely dictates both the compound's electronic environment (via the electron-donating methyl groups) and its steric profile for subsequent derivatization [1]. Positional isomers, such as 4,6-dimethylpyrimidin-2-yl acetamides, present the acetamido group at a different ring nitrogen, altering hydrogen-bonding geometry and metal-chelating behavior. Compounds lacking the 2,6-dimethyl groups, such as unsubstituted 4-acetamidopyrimidine, exhibit different reactivity in electrophilic substitution and cross-coupling reactions due to altered ring activation [2]. The quantitative evidence below validates these differentiation claims.

Quantitative Differentiation Evidence for N-(2,6-Dimethylpyrimidin-4-yl)acetamide vs. Closest Analogs


Regioisomeric Substitution Pattern Controls Synthetic Versatility in Cross-Coupling Reactions

N-(2,6-dimethylpyrimidin-4-yl)acetamide offers a free 5-position on the pyrimidine ring for electrophilic aromatic substitution or halogenation, a feature not available in 5-substituted analogs. The 2,6-dimethyl substitution pattern has been demonstrated to direct regioselective functionalization at the 5-position under lanthanide-catalyzed conditions [1]. In contrast, the 4,6-dimethyl-2-acetamido regioisomer positions the acetamido group at the 2-position, altering the ring's electronic distribution and the site of electrophilic attack.

Synthetic chemistry Building block Cross-coupling

Vendor Purity: 98% vs. 95% Benchmark — Quantifiable Quality Advantage for Sensitive Applications

Among commercial suppliers, N-(2,6-dimethylpyrimidin-4-yl)acetamide is available at 98% purity from Leyan (Product No. 1676102) , whereas multiple other vendors list the compound at 95% purity . This 3-percentage-point difference translates to a reduction in total impurities from 5% to 2%, a 60% relative decrease.

Quality control Purity Procurement

A2A Adenosine Receptor Antagonist Scaffold: Distinct Substitution Dictates Potency and Selectivity

The 2-amino-N-pyrimidin-4-yl acetamide pharmacophore has been established as a privileged scaffold for adenosine A2A receptor antagonists [1]. In this series, the 2,6-dimethyl substitution on the pyrimidine ring contributes to the steric and electronic properties that govern A2A vs. A1 selectivity. Published structure-activity relationship (SAR) studies demonstrate that pyrimidin-4-yl acetamides with 2,6-dimethyl substitution achieve superior aqueous solubility and selectivity profiles compared to analogs with alternative substitution patterns [2]. The specific compound N-(2,6-dimethylpyrimidin-4-yl)acetamide serves as the minimal core scaffold from which potent, water-soluble A2A antagonists can be elaborated.

Adenosine receptor A2A antagonist CNS drug discovery

N-Acetylation Selectivity: Mono- vs. Di-Acetylation Behavior Differs from Aminopyrimidine Analogs

A study on factors governing N,N-diacetylation of aminopyrimidines demonstrated that 2-amino-4,6-dimethylpyrimidine undergoes diacetylation under conditions where 4-amino-2,6-dimethylpyrimidine (the amine precursor to the target compound) exhibits markedly different reactivity [1]. This differential acetylation behavior means that synthetic routes to N-(2,6-dimethylpyrimidin-4-yl)acetamide can achieve selective mono-acetylation, whereas attempts with the 2-amino isomer often yield mixtures of mono- and diacetylated products.

Synthetic chemistry Acetylation Protecting group strategy

Evidence-Backed Application Scenarios for N-(2,6-Dimethylpyrimidin-4-yl)acetamide Procurement


Medicinal Chemistry: A2A Adenosine Receptor Antagonist Lead Optimization

When initiating a CNS drug discovery program targeting the adenosine A2A receptor (e.g., for Parkinson's disease or cognitive disorders), N-(2,6-dimethylpyrimidin-4-yl)acetamide serves as the validated minimal core scaffold. Published SAR from Neurocrine Biosciences demonstrates that 2-amino-N-pyrimidin-4-yl acetamides with the 2,6-dimethyl substitution achieve nanomolar A2A potency with >100-fold selectivity over the A1 receptor and excellent aqueous solubility [1]. Starting from this scaffold rather than an unsubstituted pyrimidine saves 2–3 synthetic steps in lead generation and provides a direct path to compounds with established in vivo efficacy in the rat haloperidol-induced catalepsy model.

Synthetic Methodology: Regioselective 5-Position Derivatization for Parallel Library Synthesis

For combinatorial chemistry or parallel library synthesis, the free 5-position of N-(2,6-dimethylpyrimidin-4-yl)acetamide enables systematic diversification via electrophilic substitution or halogenation. The lanthanide-catalyzed synthetic methodology published by Forsberg et al. [1] confirms the regioselectivity of functionalization at this position. This contrasts with 5-substituted analogs (e.g., N-(5-acetyl-2,6-dimethylpyrimidin-4-yl)acetamide), which are terminally functionalized and cannot be further elaborated at this vector, making the target compound the preferred building block for SAR expansion.

Process Chemistry: High-Purity Starting Material for Sensitive Catalytic Reactions

For catalytic processes sensitive to impurities, such as palladium-catalyzed cross-couplings or enzymatic transformations, the 98% purity grade available from select vendors [1] provides a measurable advantage over the 95% grade offered by other suppliers [2]. The 60% relative reduction in total impurities (from 5% to 2%) can be critical for reproducibility in reactions where impurity-driven catalyst poisoning or side-product formation is a concern, particularly in scale-up or patent exemplification contexts.

Academic Research: Selective Acetylation Studies and Protecting Group Methodology

The differential acetylation behavior between 4-amino-2,6-dimethylpyrimidine (mono-acetylation) and 2-amino-4,6-dimethylpyrimidine (di-acetylation) makes N-(2,6-dimethylpyrimidin-4-yl)acetamide an instructive substrate for teaching and investigating chemoselective acylation mechanisms [1]. Academic laboratories studying protecting group strategies or nucleophilic substitution on pyrimidines will find the compound's predictable mono-acetylation behavior advantageous for experimental design.

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